physical and chemical properties of 5-chloro-1H-indazole-3-carbaldehyde
physical and chemical properties of 5-chloro-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to 5-chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of 5-chloro-1H-indazole-3-carbaldehyde. It includes key identifiers, physicochemical data, a detailed synthetic protocol, and insights into its reactivity and significance as a crucial intermediate in medicinal chemistry.
Compound Identification and Structure
5-chloro-1H-indazole-3-carbaldehyde is an aromatic heterocyclic compound featuring an indazole core substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 3-position.[1] Its structure makes it a valuable building block, particularly in the synthesis of kinase inhibitors for drug discovery.
| Identifier | Value |
| IUPAC Name | 5-chloro-1H-indazole-3-carbaldehyde[1] |
| CAS Number | 102735-84-2[1][2][3][4] |
| Molecular Formula | C₈H₅ClN₂O[1][2][3][4] |
| Molecular Weight | 180.59 g/mol [2][3] |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1Cl)C=O[4] |
| InChI Key | XQELXOTYHCBYAI-UHFFFAOYSA-N[2][4] |
| Synonyms | 5-Chloro indazole-3-carboxaldehyde, 5-Chloro-3-(1H)indazole carboxaldehyde[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The data is a combination of experimentally determined and predicted values from various chemical databases.
| Property | Value |
| Appearance | Light yellow solid[4] |
| Melting Point | 216 °C[5] |
| Boiling Point (Predicted) | 391.7 ± 22.0 °C at 760 mmHg[2][6] |
| Density (Predicted) | 1.521 ± 0.06 g/cm³[2][6] |
| Flash Point (Predicted) | 190.7 ± 22.3 °C[2][6] |
| Vapor Pressure | 0 mmHg at 25°C[2][6] |
| pKa (Predicted) | 10.85 ± 0.40[4] |
Computed and Spectroscopic Data
Computational descriptors provide further insight into the molecule's characteristics relevant to drug design and development.
| Descriptor | Value |
| XLogP3 | 2.0[2] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų[3][4] |
| Refractive Index (Predicted) | 1.748[2][6] |
| Complexity | 188[3][4] |
| ¹H NMR (300 MHz, acetone-d6) | δ 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H)[5] |
Reactivity and Chemical Behavior
As a bioisostere of indole, the indazole ring system is of significant interest in medicinal chemistry.[7] The chemical reactivity of 5-chloro-1H-indazole-3-carbaldehyde is primarily dictated by the aldehyde group at the C3 position. The electron-withdrawing nature of the indazole ring, further enhanced by the chlorine atom at the 5-position, increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it susceptible to nucleophilic attack, serving as a versatile handle for a wide range of chemical transformations to build more complex molecules.[8] It is a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles, which are prominent scaffolds in the design of kinase inhibitors.[5][9]
Experimental Protocols: Synthesis
A common and optimized method for synthesizing 1H-indazole-3-carboxaldehyde derivatives is through the nitrosation of the corresponding indole precursor.[5][9]
Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde from 5-Chloro-indole
This procedure involves the reaction of 5-chloro-indole with a nitrosating mixture under mildly acidic conditions.[5][9]
Reagents and Equipment:
-
5-chloro-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aq.)
-
Dimethylformamide (DMF)
-
Deionized water
-
Reaction flask with stirring
-
Syringe pump
-
Standard workup and purification apparatus (e.g., column chromatography, silica gel)
Detailed Procedure:
-
Preparation of Nitrosating Agent: In a reaction flask kept at 0 °C, a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water is prepared.[9] To this, 2 N aqueous HCl (2.7 equivalents) is added slowly, and the mixture is maintained under an argon atmosphere for 10 minutes.[9]
-
Indole Addition: A solution of 5-chloro-indole (1 equivalent) in DMF is added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[9]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.[5][9]
-
Purification: The reaction is quenched and the product is extracted. The crude product is then purified by column chromatography on silica gel, typically eluting with a petroleum ether/ethyl acetate mixture (e.g., 8:2 ratio), to yield 5-chloro-1H-indazole-3-carbaldehyde as a solid.[5][9] This optimized procedure has been reported to achieve a high yield of 96%.[5]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-chloro-1H-indazole-3-carbaldehyde via the nitrosation of 5-chloro-indole.
Caption: Synthetic workflow for 5-chloro-1H-indazole-3-carbaldehyde.
References
- 1. pschemicals.com [pschemicals.com]
- 2. echemi.com [echemi.com]
- 3. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
